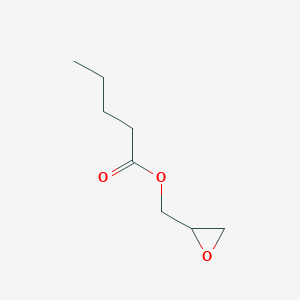![molecular formula C20H14N2O2 B14309865 2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 114283-32-8](/img/structure/B14309865.png)
2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzopyrano and pyridine moiety, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile and dimedone in the presence of a catalyst such as triethylammonium acetate under microwave irradiation . This method offers high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The absence of metal catalysts and the use of environmentally benign conditions make this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyrano and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyrano and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]quinoline
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyrazole
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyran
Uniqueness
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of benzopyrano and pyridine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Eigenschaften
| 114283-32-8 | |
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-methoxy-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O2/c1-23-20-15(11-21)18(13-7-3-2-4-8-13)16-12-24-17-10-6-5-9-14(17)19(16)22-20/h2-10H,12H2,1H3 |
InChI-Schlüssel |
RQSGZYRKXUHXBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2COC3=CC=CC=C3C2=N1)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/no-structure.png)

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

